molecular formula C29H28N2O5S B298032 (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B298032
M. Wt: 516.6 g/mol
InChI Key: ZDOKEXZGVDCHQG-PZYXYUMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a thiazolidinone derivative with a benzodioxol moiety, which makes it a promising candidate for various biological and pharmacological studies.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including tyrosinase, aldose reductase, and acetylcholinesterase. This molecule has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress. The precise mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one needs to be further elucidated through in vitro and in vivo studies.
Biochemical and Physiological Effects:
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic rats by inhibiting aldose reductase activity. This molecule has also been reported to exhibit antioxidant activity by reducing the levels of reactive oxygen species and lipid peroxidation. Additionally, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This molecule has also been reported to exhibit low toxicity in vitro and in vivo studies. However, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and biological effects are not fully understood. Additionally, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a highly lipophilic molecule, which may affect its solubility and bioavailability.

Future Directions

There are several future directions for the research and development of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. First, further studies are needed to elucidate the mechanism of action of this molecule. Second, in vivo studies are needed to evaluate the efficacy and safety of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in animal models. Third, the structure-activity relationship of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one needs to be further explored to design new derivatives with improved pharmacological properties. Fourth, the potential of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one as a therapeutic agent for neurodegenerative disorders needs to be further investigated. Finally, the development of new synthetic routes for (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one may lead to the production of this molecule on a larger scale.
Conclusion:
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a promising compound with potential applications in various scientific research fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one have been discussed in this paper. Further studies are needed to fully understand the potential of this molecule as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation reaction between 4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzaldehyde and 2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the final product. This method has been reported in several research papers and can be optimized for large-scale production.

Scientific Research Applications

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown potential in various scientific research applications. It has been reported to exhibit antitumor, antidiabetic, and anti-inflammatory activities. This molecule has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The unique structure of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one makes it a promising candidate for designing new drugs with improved efficacy and reduced toxicity.

properties

Product Name

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C29H28N2O5S

Molecular Weight

516.6 g/mol

IUPAC Name

(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxyphenyl]methylidene]-2-(4-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H28N2O5S/c1-4-19-6-10-22(11-7-19)30-29-31(3)28(32)27(37-29)16-20-8-12-23(25(14-20)33-5-2)34-17-21-9-13-24-26(15-21)36-18-35-24/h6-16H,4-5,17-18H2,1-3H3/b27-16+,30-29?

InChI Key

ZDOKEXZGVDCHQG-PZYXYUMTSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.